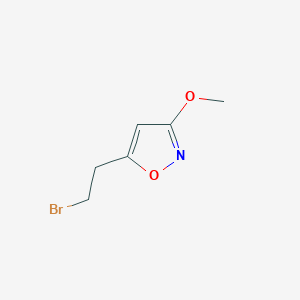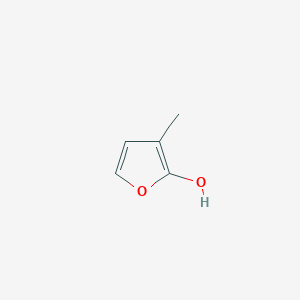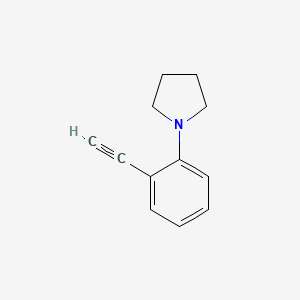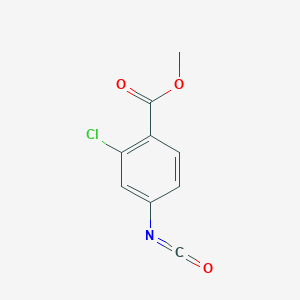
Methyl 2-chloro-4-isocyanatobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-4-isocyanatobenzoate: is an organic compound with the molecular formula C9H6ClNO3. It is a derivative of benzoic acid and contains both a chloro and an isocyanato functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-4-isocyanatobenzoate can be synthesized through the reaction of 2-chloro-4-nitrobenzoic acid with methanol in the presence of a catalyst. The nitro group is then reduced to an amine, which is subsequently converted to the isocyanate using phosgene or a similar reagent .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-chloro-4-isocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, and thiocarbamates.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Addition Reactions: Reagents like primary or secondary amines, alcohols, or thiols in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products:
Substitution Reactions: Products include substituted benzoates.
Addition Reactions: Products include ureas, carbamates, and thiocarbamates.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
Methyl 2-chloro-4-isocyanatobenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-4-isocyanatobenzoate involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form stable covalent bonds. This reactivity is utilized in various applications, including the modification of proteins and the synthesis of urea derivatives .
Comparaison Avec Des Composés Similaires
- Methyl 4-isocyanatobenzoate
- Methyl 2-isocyanatobenzoate
- Ethyl 4-isocyanatobenzoate
Comparison: Methyl 2-chloro-4-isocyanatobenzoate is unique due to the presence of both a chloro and an isocyanato group, which provides it with distinct reactivity compared to its analogs. The chloro group allows for additional substitution reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H6ClNO3 |
|---|---|
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
methyl 2-chloro-4-isocyanatobenzoate |
InChI |
InChI=1S/C9H6ClNO3/c1-14-9(13)7-3-2-6(11-5-12)4-8(7)10/h2-4H,1H3 |
Clé InChI |
XEOWWJXBRGQYDU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)N=C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


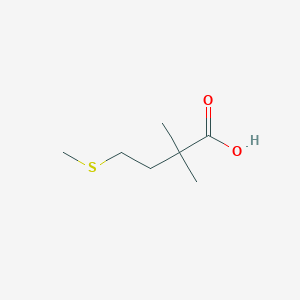
![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)
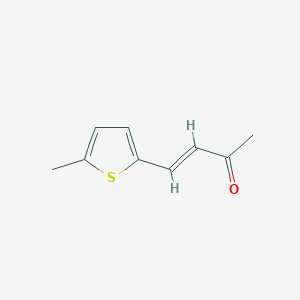
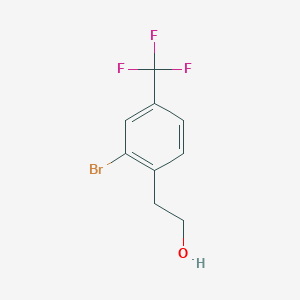



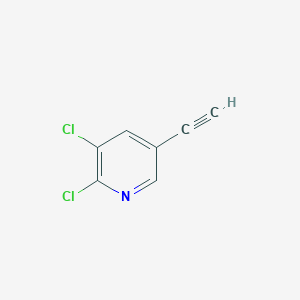
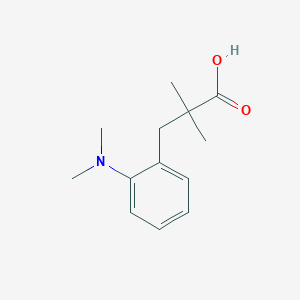
![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)

